
Silane, (fluoroethynyl)tris(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (fluoroethynyl)tris(1-methylethyl)- is a chemical compound with the molecular formula C11H21FSi. It consists of 34 atoms, including 21 hydrogen atoms, 11 carbon atoms, and 1 fluorine atom . This compound is part of the organosilicon family, which is known for its diverse applications in various fields such as organic synthesis, functional materials, and pharmaceutical sciences .
Preparation Methods
The synthesis of Silane, (fluoroethynyl)tris(1-methylethyl)- typically involves the reaction of fluoroethynyl compounds with tris(1-methylethyl)silane. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions under controlled environments to maintain the purity and yield of the compound .
Chemical Reactions Analysis
Silane, (fluoroethynyl)tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other nucleophiles.
Dihydrosilylation: This reaction involves the addition of silane to an alkyne, resulting in the formation of vinylsilanes and unsymmetrical geminal bis(silanes).
Scientific Research Applications
Silane, (fluoroethynyl)tris(1-methylethyl)- has a multitude of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organosilicon compounds.
Biology: Employed in the study of biological systems and the development of new biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of functional materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (fluoroethynyl)tris(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of new products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Silane, (fluoroethynyl)tris(1-methylethyl)- can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Known for its use in photochemical processes and the synthesis of indoles and oxindoles.
Vinylsilanes: Commonly used in organic synthesis and materials science.
Geminal bis(silanes): Valued for their versatile synthetic utilities and structural properties.
These compounds share some similarities in their chemical properties and applications, but Silane, (fluoroethynyl)tris(1-methylethyl)- stands out due to its unique structure and specific reactivity.
Properties
CAS No. |
753504-85-7 |
|---|---|
Molecular Formula |
C11H21FSi |
Molecular Weight |
200.37 g/mol |
IUPAC Name |
2-fluoroethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C11H21FSi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3 |
InChI Key |
XNYLKHNSNODVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CF)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)
![Ethyl 5-[4-(acetyloxy)-3,5-dimethylphenyl]pent-4-enoate](/img/structure/B12527957.png)
![[4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile](/img/structure/B12527958.png)
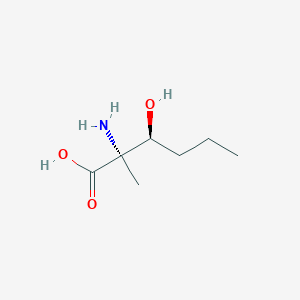
![N-[3-(Ethoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527965.png)
![1H-Indole-3-hexadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12527967.png)
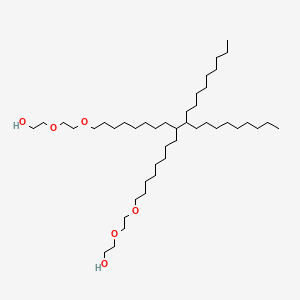
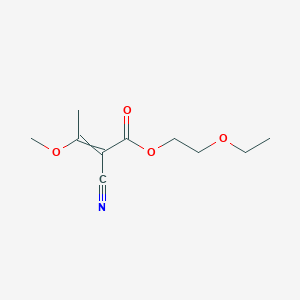
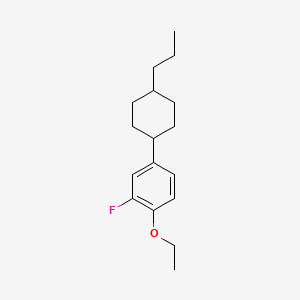
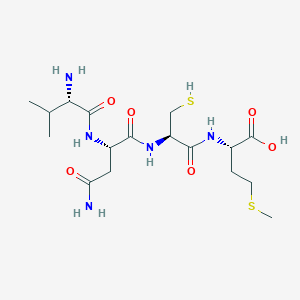
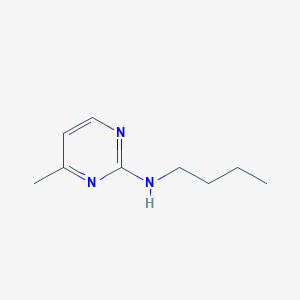
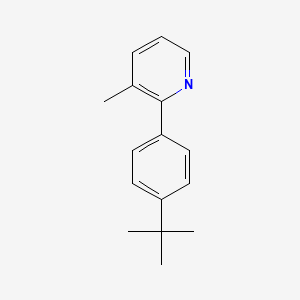
![N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide](/img/structure/B12528000.png)
![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)
